molecular formula C22H23N5O4 B10996139 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B10996139
M. Wt: 421.4 g/mol
InChI Key: YPUWUKGTENWWHF-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Benzimidazole Moiety: The benzimidazole moiety can be attached through a nucleophilic substitution reaction involving the appropriate benzimidazole derivative and an alkylating agent.

    Final Coupling Reaction: The final step involves coupling the quinazolinone and benzimidazole intermediates through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or sulfonates under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Alkylated or arylated benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving quinazolinone and benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The benzimidazole moiety may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-benzimidazol-2-yl)ethyl]acetamide
  • 6,7-dimethoxy-4-oxoquinazoline
  • 1-methyl-1H-benzimidazole

Uniqueness

The unique combination of the quinazolinone and benzimidazole moieties, along with the specific substitution pattern, may confer distinct biological activities and properties to 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide, differentiating it from other similar compounds.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C22H23N5O4/c1-26-17-7-5-4-6-15(17)25-20(26)8-9-23-21(28)12-27-13-24-16-11-19(31-3)18(30-2)10-14(16)22(27)29/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,28)

InChI Key

YPUWUKGTENWWHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CN3C=NC4=CC(=C(C=C4C3=O)OC)OC

Origin of Product

United States

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